Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C8H12O3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the carboxylate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with slight structural differences.
Uniqueness
Methyl 3,7-dioxabicyclo[41Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. This unique configuration contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
CAS Number | 2763776-71-0 |
Melting Point | Not available |
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and potential anticancer properties.
Antimicrobial Activity
Studies have demonstrated that this compound shows effectiveness against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus , revealing significant antibacterial activity.
-
Minimum Inhibitory Concentration (MIC) values for various strains:
Bacterial Strain MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties, particularly against specific cancer cell lines such as PC-3 (prostate cancer). The mechanisms may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is thought to stem from its ability to interact with cellular targets:
- Cell Membrane Disruption : The compound may alter the permeability of bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial metabolism or cancer cell proliferation.
Study on Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited bactericidal effects at concentrations lower than those required for traditional antibiotics .
Investigation of Anticancer Properties
Another study investigated the effects of this compound on prostate cancer cells (PC-3). The results showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3 |
InChI Key |
JUUGERFXNBPITC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12COCCC1O2 |
Origin of Product |
United States |
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